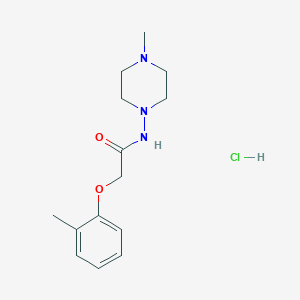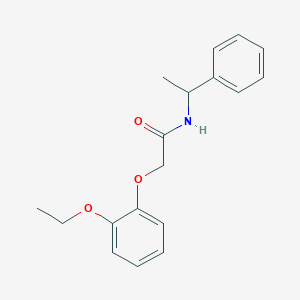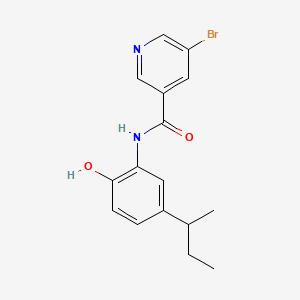![molecular formula C21H22N4O2S B4062379 N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide](/img/structure/B4062379.png)
N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide
Übersicht
Beschreibung
N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]butanamide is 394.14634713 g/mol and the complexity rating of the compound is 533. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment has shown significant antimicrobial properties. These compounds, including variants of the specified chemical structure, have been tested for their antibacterial and antifungal activities. Specifically, the cyclization of thiocyanatoamides has led to the production of compounds with notable antimicrobial properties, highlighting the potential use of such chemicals in developing new antimicrobial agents (Baranovskyi et al., 2018).
Pharmacological Activities
Research into the pharmacological activities of derivatives containing the 4-acetylphenyl component, similar to the compound , has demonstrated their potential as anticancer agents. Novel pharmacophores containing thiazole moiety have been synthesized and evaluated for their anticancer activity, revealing significant efficacy against certain cancer cell lines. This indicates a promising avenue for the development of new anticancer drugs (Gomha et al., 2017).
Synthesis and Chemical Analysis
The structure and surface analyses of newly synthesized acyl thiourea derivatives, including those similar to the specified compound, have been conducted. These studies have provided insights into the chemical and physical properties of these compounds, including their reactivity profiles and potential biological activities. Such analyses are crucial for understanding the mechanisms of action of these compounds and for guiding the development of new chemical entities with desired biological activities (Khalid et al., 2022).
Inhibitory Activities
Compounds structurally related to "N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]butanamide" have been explored for their potential as enzyme inhibitors. Studies have shown that derivatives can act as potent inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4), highlighting their potential in therapeutic applications, such as the treatment of type 2 diabetes (Nitta et al., 2012).
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-4-18(20(27)22-17-12-10-15(11-13-17)14(2)26)28-21-24-23-19(25(21)3)16-8-6-5-7-9-16/h5-13,18H,4H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRUDUVWLBUHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)SC2=NN=C(N2C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4062301.png)

![methyl 2-({[5-cyano-4-(2-furyl)-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-1,4-dihydro-3-pyridinyl]carbonyl}amino)benzoate](/img/structure/B4062314.png)
![2,4-dichloro-N-[2-(1-cyclohexen-1-yl)ethyl]-5-methylbenzenesulfonamide](/img/structure/B4062319.png)

![Ethyl 4-[[1-(4-phenylbenzoyl)piperidine-4-carbonyl]amino]benzoate](/img/structure/B4062332.png)
![{1-[3-(1H-indol-3-yl)propanoyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B4062338.png)
![N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE](/img/structure/B4062348.png)

![4-chloro-2-{[3-(dimethylamino)propyl]amino}-5-(1-piperidinylsulfonyl)benzoic acid](/img/structure/B4062352.png)
![{2-[4-(1-ethoxyethyl)phenyl]pyridin-4-yl}methanol](/img/structure/B4062373.png)
![Ethyl 6-{2-[(2-cyanobenzyl)oxy]phenyl}-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate](/img/structure/B4062386.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4062391.png)

